3-Methyl-1H-indole-1-carbonitrile

IDO1 inhibition immuno-oncology tryptophan metabolism

Researchers developing IDO1-targeted immuno-oncology agents often struggle to source pre-functionalized N1-carbonitrile indole building blocks with documented biological activity. 3-Methyl-1H-indole-1-carbonitrile (98% purity) addresses this gap. - Demonstrates 76 nM IDO1 inhibition in IFN-γ-stimulated HeLa cells, serving as a structurally defined starting point for N1-directed SAR campaigns. - Weak SERT activity (IC₅₀ = 4.4 μM) qualifies the compound as a selectivity reference for off-target profiling. - Eliminates custom synthesis delays-available as a pre-formed building block for rapid derivatization at other ring positions.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
Cat. No. B13117417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-indole-1-carbonitrile
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)C#N
InChIInChI=1S/C10H8N2/c1-8-6-12(7-11)10-5-3-2-4-9(8)10/h2-6H,1H3
InChIKeyZFXJBQUURGNTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-indole-1-carbonitrile: Chemical Identity and Baseline Specifications


3-Methyl-1H-indole-1-carbonitrile (CAS 477862-62-7) is a heterocyclic small molecule with the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol, characterized by a nitrile group attached to the N1 position of a 3-methyl-substituted indole scaffold . This substitution pattern—specifically the N1-carbonitrile rather than the more common C3-carbonitrile or N1-unsubstituted indoles—differentiates it from numerous structurally related indole derivatives used in medicinal chemistry and chemical biology research . The compound is commercially available as a research chemical with typical specifications of 98% purity, making it accessible for immediate procurement without custom synthesis requirements .

Target IDO1 pathway inhibition studies; scaffold for lead identification campaigns
Probe N1-carbonitrile electronic probe for SAR across indole targets
Building Block Pre-functionalized indole; avoids N1-cyanation method development

Procurement Risk of N1-Carbonitrile Indole Substitution


The substitution position of the nitrile group on the indole scaffold is not a trivial structural variation. Indole-1-carbonitriles and indole-3-carbonitriles exhibit fundamentally different electronic properties, reactivity profiles, and biological target engagement patterns [1]. Specifically, the N1-nitrogen of indole participates directly in hydrogen bonding with biological targets (e.g., in kinase ATP-binding pockets and receptor active sites), and N1-substitution with an electron-withdrawing nitrile group modulates both the indole ring's electron density and its capacity for target interaction compared to N1-unsubstituted analogs [2]. Furthermore, synthetic methodologies for preparing indole-1-carbonitriles versus indole-2-carbonitriles or indole-3-carbonitriles are not interchangeable—each requires distinct reaction conditions and precursor sets [3]. Consequently, assuming functional or synthetic equivalence between 3-methyl-1H-indole-1-carbonitrile and any of its regioisomers (e.g., 3-methyl-1H-indole-2-carbonitrile, CAS 13006-59-2; 3-methyl-1H-indole-5-carbonitrile, CAS 3613-06-7) introduces substantial risk in both biological assay reproducibility and synthetic route planning.

Regioisomeric mismatch
N1-, C2-, and C3-carbonitrile indoles exhibit distinct target engagement profiles; functional equivalence cannot be assumed.
Synthetic route incompatibility
Standard indole cyanation methods (e.g., 85% yield for C2) do not apply to N1-substituted substrates with electron-withdrawing groups.
Hydrogen bonding alteration
N1-carbonitrile eliminates the N-H donor present in unsubstituted indoles, potentially shifting binding mode and selectivity.

Comparative Quantitative Evidence for Scientific Selection


IDO1 Inhibition Potency in Cellular Assays

3-Methyl-1H-indole-1-carbonitrile exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), with an IC₅₀ of 76 nM measured in IFN-γ-stimulated human HeLa cells via kynurenine production inhibition [1]. In contrast, a structurally related N1-unsubstituted indole derivative (CHEMBL4207581) achieves an IC₅₀ of 4 nM under identical assay conditions, representing a 19-fold difference in potency that highlights the critical impact of N1-carbonitrile substitution on target engagement [2].

IDO1 Inhibition (HeLa)
Head-to-head
IC₅₀ 76 nM vs 4 nM
Reported IDO1 potency context; N1-carbonitrile yields distinct activity, not an optimized lead.
Cross-study, IFN-γ-stimulated HeLa cells.
IDO1 inhibition immuno-oncology tryptophan metabolism

Serotonin Transporter (SERT) Activity Profile

3-Methyl-1H-indole-1-carbonitrile exhibits weak inhibition of the human serotonin transporter (SERT), with an IC₅₀ of 4.4 μM (4.40 × 10³ nM) measured in HEK293 cells expressing human SERT [1]. This contrasts with high-affinity indole-based SERT ligands reported in the literature that achieve sub-nanomolar binding affinities—for example, a structurally optimized indole derivative demonstrating a Kᵢ of 0.31 nM at the rat 5-HT₃ receptor, illustrating the >10,000-fold activity range achievable within the indole chemotype [2].

SERT Activity (HEK293)
Class-level inference
IC₅₀ = 4.4 µM
Weak SERT inhibition context; supports negative control or selectivity profiling.
>14,000-fold lower than high-affinity SERT ligands.
SERT inhibition neuropharmacology transporter binding

Regioisomeric Nitrile Synthetic Accessibility

The synthetic accessibility of indole carbonitrile regioisomers differs fundamentally based on nitrile substitution position. 3-Methyl-1H-indole can be converted to 3-methyl-1H-indole-2-carbonitrile in 85% yield under established cyanation conditions [1]; however, the same methodology is explicitly inapplicable to N1-substituted indoles bearing electron-withdrawing groups such as ethoxycarbonyl or benzoyl—and by extension, N1-carbonitrile substitution imposes distinct synthetic constraints [2]. This regiodivergent reactivity means that procurement of 3-methyl-1H-indole-1-carbonitrile as a pre-formed building block avoids the failed synthetic attempts that would result from attempting to prepare N1-carbonitrile derivatives via C2-cyanation protocols.

Synthetic Route Feasibility
Class-level inference
N1-cyanation not accessible via standard indole methods
Procurement of pre-formed building block avoids failed synthesis attempts.
C2-cyanation yields 85% from 3-methylindole, but not for N1-substituted.
indole functionalization regioselective synthesis medicinal chemistry

Electronic Modulation of Target Engagement

The N1-carbonitrile group functions as an electron-withdrawing substituent that modulates both the indole ring's electronic properties and its hydrogen-bonding capacity. In biological target engagement, this modification alters binding modes compared to N1-unsubstituted indoles: the N1-carbonitrile eliminates the N-H hydrogen bond donor capacity present in unsubstituted indoles while introducing a nitrile group capable of participating in dipole interactions and serving as a hydrogen bond acceptor . The 19-fold IDO1 potency difference between 3-methyl-1H-indole-1-carbonitrile (IC₅₀ 76 nM) and the more potent N1-unsubstituted comparator (IC₅₀ 4 nM) [1] provides quantitative evidence of this electronic modulation's functional impact on target binding.

Electronic SAR Effect
Supporting evidence
19-fold potency shift (76 nM vs 4 nM) attributed to N1 substitution
Reported electronic modulation; N1-CN alters binding mode, not necessarily optimized.
Cellular IDO1 assay; H-bond donor capacity eliminated.
electronic effects structure-activity relationship indole scaffold

Evidence-Based Application Scenarios for Research Procurement


IDO1 Inhibitor Lead Identification and SAR

Based on its validated 76 nM IDO1 inhibitory activity in IFN-γ-stimulated HeLa cells [1], 3-methyl-1H-indole-1-carbonitrile serves as a structurally defined starting point for medicinal chemistry campaigns targeting indoleamine 2,3-dioxygenase 1 in immuno-oncology applications. Researchers can use this compound to explore how N1-carbonitrile substitution modulates IDO1 potency relative to N1-unsubstituted analogs (which achieve 4 nM potency), enabling systematic SAR studies around the N1 position [2].

SERT Negative Control and Selectivity Profiling

The compound's weak SERT inhibitory activity (IC₅₀ = 4.4 μM) [1] establishes its utility as a negative control in SERT screening assays. For projects where SERT activity would represent an undesired off-target effect (e.g., IDO1 or other primary target campaigns), this compound provides a reference point for the SERT activity baseline achievable with the N1-carbonitrile indole scaffold, aiding in the interpretation of selectivity data for more optimized derivatives.

N1-Substituted Indole Building Block for Derivatization

As a commercially available N1-carbonitrile indole (98% purity), this compound serves as a pre-functionalized building block for synthetic chemistry workflows. Given that standard indole cyanation methodologies are incompatible with N1-substituted substrates bearing electron-withdrawing groups [1], procurement of the pre-formed N1-carbonitrile eliminates the need for specialized synthetic method development, enabling efficient preparation of more complex N1-substituted indole derivatives via subsequent functionalization at other positions of the indole ring.

Electronic Probe for Scaffold SAR Studies

The N1-carbonitrile group functions as an electron-withdrawing substituent that alters indole ring electronics and eliminates the N-H hydrogen bond donor capacity present in N1-unsubstituted indoles [1]. This compound can be systematically compared against regioisomeric carbonitriles (e.g., 3-methyl-1H-indole-2-carbonitrile, 3-methyl-1H-indole-5-carbonitrile) and N1-unsubstituted analogs to deconvolute the contribution of N1-substitution electronic effects to target binding across diverse target classes, providing quantitative structure-activity relationship insights [2].

Application
Selection Property
Validation Focus
IDO1 inhibitor SAR
N1-carbonitrile indole scaffold
Cellular IDO1 potency context
SERT selectivity profiling
Low SERT affinity profile
Off-target selectivity interpretation
Derivatization building block
Pre-functionalized N1-carbonitrile
Avoidance of N1-cyanation challenges
Electronic scaffold SAR
Electron-withdrawing N1 substitution
Regioisomeric binding mode comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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